4-{(E)-[(2-methylphenyl)imino]methyl}phenyl 5-nitrofuran-2-carboxylate
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Overview
Description
4-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 5-NITRO-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a nitro group, a furoate ester, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 5-NITRO-2-FUROATE typically involves a multi-step process. One common method includes the condensation of 2-methylphenylamine with 4-formylphenyl 5-nitro-2-furoate under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 5-NITRO-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The furoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Imine Linkage: Formation of the corresponding amine.
Substitution of Furoate Ester: Formation of substituted furoate derivatives.
Scientific Research Applications
4-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 5-NITRO-2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 5-NITRO-2-FUROATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine linkage can also interact with nucleophiles in biological systems, contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{[(2-METHYLPHENYL)IMINO]METHYL}PHENYL 5-NITRO-2-FUROATE is unique due to its combination of a nitro group, a furoate ester, and an imine linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H14N2O5 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)iminomethyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C19H14N2O5/c1-13-4-2-3-5-16(13)20-12-14-6-8-15(9-7-14)25-19(22)17-10-11-18(26-17)21(23)24/h2-12H,1H3 |
InChI Key |
YQUWSOIYEVRNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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